molecular formula C9H12F2O2 B6277198 2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid CAS No. 2763760-26-3

2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid

Cat. No. B6277198
CAS RN: 2763760-26-3
M. Wt: 190.2
InChI Key:
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Description

2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid, also known as 2-difluorospiro[3.3]heptan-1-yl acetic acid or 2-DFSA, is a fluorinated acetic acid derivative that is used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents such as ethanol and methanol. 2-DFSA is used in a range of different scientific research applications, including organic synthesis, drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

2-DFSA is used in a variety of scientific research applications, including organic synthesis, drug discovery, biochemistry, and pharmacology. In organic synthesis, 2-DFSA is used as a building block for the synthesis of more complex molecules. It is also used in drug discovery as an inhibitor or activator of enzymes, as well as in biochemistry and pharmacology studies. 2-DFSA has also been used in studies of the structure and function of proteins and peptides.

Mechanism of Action

2-DFSA is a fluorinated acetic acid derivative that acts as a potent inhibitor of enzymes. It binds to the active site of enzymes, preventing them from catalyzing reactions. This mechanism of action is important for a variety of scientific research applications, including drug discovery and biochemistry.
Biochemical and Physiological Effects
2-DFSA has a variety of biochemical and physiological effects. It is a potent inhibitor of enzymes, which can be used to study the structure and function of proteins and peptides. It has also been shown to have anti-inflammatory properties, as well as the ability to inhibit certain types of cancer cell growth.

Advantages and Limitations for Lab Experiments

2-DFSA has several advantages and limitations for use in laboratory experiments. One advantage is its low cost and availability, which make it an attractive option for researchers. Additionally, its ability to act as an inhibitor or activator of enzymes makes it useful for a variety of scientific research applications. However, its toxicity and potential for side effects mean that it should be used with caution in laboratory experiments.

Future Directions

The future of 2-DFSA research is wide open. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research into its biochemical and physiological effects could lead to new treatments for a variety of diseases. Additionally, further research into its mechanism of action could lead to new drug discovery strategies. Finally, further research into its anti-inflammatory and anti-cancer properties could lead to new treatments for these conditions.

Synthesis Methods

2-DFSA can be synthesized through a variety of different methods. The most common method is the reaction of 6,6-difluorospiro[3.3]heptane with acetic anhydride in the presence of a Lewis acid. This reaction produces the desired 2-DFSA product in an efficient and cost-effective manner. Other methods of synthesis include the reaction of 6,6-difluorospiro[3.3]heptane with acetic acid, or the reaction of 6,6-difluorospiro[3.3]heptane with acetic acid and a catalyst such as p-toluenesulfonic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid involves the introduction of a spirocyclic ring system onto an acetic acid derivative.", "Starting Materials": [ "2-bromoacetic acid", "6,6-difluorocyclohex-1-ene", "Sodium hydride (NaH)", "Diethyl ether", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate", "Water" ], "Reaction": [ "The first step involves the deprotonation of 2-bromoacetic acid using sodium hydride in diethyl ether to form the corresponding carboxylate salt.", "The carboxylate salt is then reacted with 6,6-difluorocyclohex-1-ene in methanol to form the spirocyclic intermediate.", "The intermediate is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then neutralized using sodium hydroxide and extracted using ethyl acetate.", "The organic layer is then washed with water and dried over sodium bicarbonate.", "The solvent is then removed under reduced pressure to yield the final product, 2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid." ] }

CAS RN

2763760-26-3

Product Name

2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid

Molecular Formula

C9H12F2O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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